molecular formula C9H10FNO2S B1443790 N-(4-Fluorophenyl)-1,3-propanesultam CAS No. 1225954-11-9

N-(4-Fluorophenyl)-1,3-propanesultam

Cat. No. B1443790
M. Wt: 215.25 g/mol
InChI Key: PYDNYHJUECDJMQ-UHFFFAOYSA-N
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Description

This usually includes the compound’s systematic name, common names, structural formula, and molecular formula. The compound’s role or use in industry or research is also typically mentioned.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the compound’s reactivity. It includes identifying the reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, may also be analyzed.


Scientific Research Applications

Synthesis and Catalytic Applications

The palladium-catalyzed cross coupling of 1,3-propanesultam with various aryl halides, using Xantphos as a ligand, provides a method to produce desired products with high efficiency. This reaction is superior to the analogous copper-catalyzed reaction in terms of yield, reaction rates, and substrate scope, highlighting its utility in the synthesis of complex organic molecules (Steinhuebel et al., 2004).

Applications in Proton Exchange Membranes

Research into the development of materials for proton exchange membranes (PEMs) for medium-high temperature fuel cells has identified copolymerization techniques involving components such as 1,3-propanesultam. These techniques result in materials with excellent thermal, dimensional, and oxidative stability and lower methanol diffusion coefficients, demonstrating potential for improved PEMFC performance at medium-high temperatures (Xu et al., 2013).

Fuel Cell Applications

Sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers containing fluorenyl groups have been synthesized for fuel cell applications. These materials exhibit high proton conductivity and mechanical properties, suggesting their suitability as membrane materials for fuel cells, potentially offering a promising alternative to traditional Nafion membranes (Bae et al., 2009).

Fluorination Reagents in Organic Synthesis

N-Fluoro amines and their analogues, including derivatives of 1,3-propanesultam, serve as versatile fluorinating reagents in organic synthesis. These compounds facilitate a wide range of fluorination reactions, contributing to the development of fluorinated organic molecules with potential applications in pharmaceuticals, agrochemicals, and material science (Furin & Fainzil’berg, 2000).

Organic and Polymeric Materials Synthesis

Innovative synthetic strategies using 1,3-propanesultam have led to the development of novel organic and polymeric materials. These materials exhibit unique properties such as semi-crystalline structures for highly conducting and stable proton exchange membranes, indicating their potential for enhancing the efficiency and durability of fuel cell technologies (Kim et al., 2020).

Safety And Hazards

This involves identifying the compound’s toxicity and potential hazards. It includes determining appropriate safety measures when handling the compound.


Future Directions

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properties

IUPAC Name

2-(4-fluorophenyl)-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDNYHJUECDJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)-1,3-propanesultam

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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